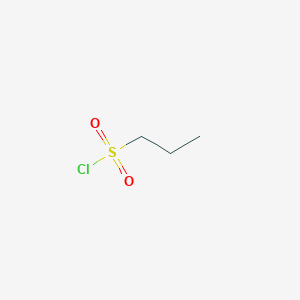

1-Propanesulfonyl chloride

説明

1-Propanesulfonyl chloride (CAS: 10147-36-1) is a sulfonyl chloride with the molecular formula C₃H₇ClO₂S and a molecular weight of 142.60 g/mol . It is a colorless to pale yellow liquid, moisture-sensitive, and decomposes in hot water . Its primary applications include serving as an intermediate in synthesizing pharmaceuticals, agrochemicals, and ionic liquids . The compound is corrosive, with GHS hazard codes H314 (causes severe skin burns) and H318 (causes serious eye damage) .

特性

IUPAC Name |

propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-2-3-7(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBSJEBFALFJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064973 | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-36-1 | |

| Record name | Propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8GN4LBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Microwave-Assisted Synthesis Using 2,4,6-Trichloro- -Triazine (TCT)

The microwave-assisted synthesis of 1-propanesulfonyl chloride represents a paradigm shift in sulfonyl chloride preparation. This method leverages propane-1-sulfonic acid as the starting material, reacting it with 2,4,6-trichloro-[1, -triazine (TCT) in anhydrous acetone under triethylamine (NEt₃) catalysis . The reaction proceeds via a two-step mechanism:

-

Activation of Sulfonic Acid : TCT, a trifunctional chlorinating agent, reacts with propane-1-sulfonic acid to form an intermediate sulfonic acid-TCT adduct.

-

Chlorination : The adduct undergoes rapid deprotonation by NEt₃, facilitating the substitution of hydroxyl groups with chlorine atoms.

Microwave irradiation at 80°C (50 W power) for 20 minutes accelerates the reaction kinetics, achieving a 97% yield . Key advantages include:

-

Reduced Reaction Time : Conventional methods require hours, while microwave synthesis completes in minutes.

-

Enhanced Purity : Byproducts such as sulfonic acid dimers are minimized due to controlled heating.

-

Solvent Efficiency : Acetone acts as both solvent and dielectric medium, simplifying purification.

The table below summarizes optimized parameters for this method:

| Parameter | Value |

|---|---|

| Reactants | Propane-1-sulfonic acid, TCT |

| Catalyst | Triethylamine (NEt₃) |

| Solvent | Anhydrous acetone |

| Temperature | 80°C |

| Microwave Power | 50 W |

| Reaction Time | 20 minutes |

| Yield | 97% |

This method’s scalability is limited by microwave cavity size, but batch processing in pressure-rated vials mitigates this constraint .

Catalytic Approaches Using Acid Amides

Patent US3641140A describes a catalytic method for chloroalkane sulfonyl chlorides, which can be extrapolated to this compound synthesis. While the patent focuses on 3-chloropropane sulfonyl chloride, the methodology is adaptable:

-

Reaction Setup : Propane-1-sulfonic acid is treated with SOCl₂ or PCl₅ in the presence of N-alkyl-substituted acid amides (e.g., dimethylformamide, DMF).

-

Catalytic Cycle : DMF coordinates with chlorinating agents, lowering activation energy and stabilizing reactive intermediates.

Experimental data from analogous reactions show:

-

Yield Enhancement : Catalytic DMF (1–5 wt%) increases yields from 70% to 98% .

-

Reaction Time Reduction : Complete conversion occurs within 3 hours at 70°C versus 8 hours uncatalyzed.

Comparative Analysis of Methods

The table below contrasts key metrics of the discussed methods:

| Method | Yield (%) | Temperature (°C) | Time | Scalability |

|---|---|---|---|---|

| Microwave (TCT) | 97 | 80 | 20 minutes | Moderate |

| SOCl₂ (Conventional) | 85–90 | 78–80 | 4–6 hours | High |

| PCl₅ (Catalytic) | 92 | 60 | 3 hours | High |

化学反応の分析

Types of Reactions: 1-Propanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form propane-1-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form sulfonamides.

Alcohols: Reacts under basic conditions to form sulfonate esters.

Water: Hydrolysis occurs readily, especially under acidic or basic conditions.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Propane-1-sulfonic Acid: Formed from hydrolysis.

科学的研究の応用

Synthesis of Ionic Liquids

One of the primary applications of 1-propanesulfonyl chloride is in the synthesis of ionic liquids. Specifically, it is used to create 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids, which have significant utility in electrochemistry and catalysis due to their unique properties such as low volatility and high thermal stability .

Case Study: Synthesis Methodology

A typical synthesis procedure involves the reaction of this compound with imidazolium salts in the presence of a base like triethylamine or pyridine. The reaction is usually conducted in organic solvents such as dichloromethane at controlled temperatures. The following table summarizes a specific reaction involving this compound:

| Reactants | Solvent | Base | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Methyl 2,6-difluoro-3-aminobenzoate | Dichloromethane | Triethylamine | 85 | Room temperature, 3.5 hours |

| Methyl 3-amino-6-fluoro-2-methoxybenzoate | Dichloromethane | Pyridine | 89 | 0 - 30°C, 6 hours |

Pharmaceutical Applications

This compound has notable applications in the pharmaceutical industry for synthesizing sulfonamide derivatives. These compounds often exhibit antibacterial properties and are crucial in drug development.

Example Synthesis

In a study, the compound was reacted with various amines to produce sulfonamide derivatives with potential therapeutic effects. The following table presents data from a specific synthesis:

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-(2,4-difluoro-3-iodophenyl)amine | N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide | 83 | Reflux in 1,2-dichloroethane for 2 hours |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for modifying surfaces and creating functionalized materials. Its ability to introduce sulfonyl groups makes it valuable for enhancing the properties of polymers and other materials.

Application Example

The modification of silica surfaces with sulfonic acid groups derived from this compound has been explored to improve adsorption characteristics for various applications, including chromatography.

作用機序

The mechanism of action of 1-propanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Comparison with Similar Sulfonyl Chlorides

Structural and Physical Properties

The reactivity and applications of sulfonyl chlorides are influenced by their alkyl/aryl substituents. Below is a comparison with structurally related compounds:

*Calculated values based on molecular formula; specific data for 1-butanesulfonyl chloride and cyclopropanesulfonyl chloride are inferred from structural analogs .

Key Observations :

- Chain Length : 1-Butanesulfonyl chloride has a longer alkyl chain, which may reduce reactivity compared to this compound due to increased steric hindrance.

This compound :

- Reacts with hydrazine to form propane-1-sulfonohydrazide, a key intermediate in medicinal chemistry .

- Used in synthesizing 1-alkyl-3-methylimidazolium sulfonate ionic liquids .

Cyclopropanesulfonyl Chloride :

- The strained cyclopropane ring may accelerate reactions with nucleophiles, making it useful in synthesizing cyclopropane-containing bioactive molecules (e.g., Riveroxaban precursors) .

1-Butanesulfonyl Chloride :

- Longer chain may improve solubility in non-polar solvents, favoring specific industrial applications (e.g., surfactants) .

Market and Industrial Demand

- This compound : Global market projected to grow at a CAGR of XX% (2023–2028), driven by pharmaceutical demand .

- 1-Butanesulfonyl chloride : Separate market report highlights its niche applications in agrochemicals .

- Cyclopropanesulfonyl chloride: Limited data, but specialized uses in drug synthesis suggest premium pricing .

生物活性

1-Propanesulfonyl chloride (CAS No. 10147-36-1) is a sulfonyl chloride compound that has garnered interest in various fields of biological and medicinal chemistry due to its reactivity and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and case studies highlighting its efficacy in different biological contexts.

This compound is characterized by the molecular formula and a molecular weight of 142.60 g/mol. It is commonly synthesized through the reaction of propanesulfonic acid with thionyl chloride or phosphorus pentachloride, yielding high purity and yield under controlled conditions .

The biological activity of this compound primarily stems from its ability to act as a sulfonating agent. Sulfonyl chlorides are known to facilitate the formation of sulfonamides, which are important in medicinal chemistry for their antibacterial and antiviral properties. The mechanism involves nucleophilic substitution reactions where the sulfonyl group can selectively react with various nucleophiles, including amines and alcohols, leading to the formation of biologically active compounds .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties, particularly in the synthesis of sulfonamide derivatives. These derivatives have shown promising activity against a range of bacterial strains. For instance, a study demonstrated that sulfonamides derived from this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibiotic agents .

Case Studies

- Study on CXCR4 Inhibition : A notable study investigated the use of derivatives synthesized from this compound in targeting the CXCR4 receptor, which is implicated in various cancers. The derivative demonstrated an IC50 value of 0.139 μM, indicating strong receptor affinity. This suggests that modifications to the core structure can enhance biological activity against specific targets .

- Cholesterol Absorption Reduction : Another case study highlighted the efficacy of certain sulfonamide derivatives in reducing cholesterol absorption in animal models. These findings suggest that compounds derived from this compound may serve as lead compounds for developing new treatments for hyperlipidemia .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 1-propanesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its acute oral toxicity (LD50 300–2000 mg/kg) and genotoxic potential (positive reverse mutation test), stringent safety protocols are required. Use fume hoods for ventilation, nitrile gloves, and chemical-resistant goggles. Implement closed-system transfers to minimize aerosol formation. Neutralize waste with sodium bicarbonate before disposal. Regularly monitor workplace exposure using air sampling and maintain a spill kit with inert absorbents (e.g., vermiculite) .

Q. What are the optimal reaction conditions for sulfonylation using this compound?

- Methodological Answer : A validated protocol involves adding this compound dropwise to a cooled (10°C) mixture of the substrate in 2-methyltetrahydrofuran (2-MeTHF) and water. Maintain a pH >10 using 10 M NaOH to suppress side reactions. Monitor reaction completion via TLC or HPLC. Post-reaction, granulate the product in water, filter, and wash with cold water to remove unreacted reagents. This method achieved a 96% yield in a controlled setting .

Q. How should experimental procedures be documented to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by specifying exact molar ratios, solvent purity, temperature control (±1°C), and stirring rates. Include detailed workup steps, such as "slurry granulation at 10°C for 2 hours" and filtration under reduced pressure. Report purity assessments via HPLC (e.g., >95% peak area) and NMR (e.g., δ 1.2–1.4 ppm for methylene protons) .

Q. Which analytical techniques are recommended for characterizing this compound-derived products?

- Methodological Answer : Use ¹H/¹³C NMR to confirm sulfonate group integration (e.g., δ 3.2–3.5 ppm for CH2SO2Cl). Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity. For structural elucidation, high-resolution mass spectrometry (HRMS) or FTIR (S=O stretching at 1350–1370 cm⁻¹) can validate functional group incorporation .

Q. How can researchers mitigate genotoxicity risks during synthesis?

- Methodological Answer : Use sealed reactors to prevent aerosolization. Decontaminate surfaces with 10% sodium thiosulfate. Perform Ames tests on final products to confirm absence of mutagenicity. Substitute with less hazardous sulfonylating agents (e.g., tosyl chloride) if genotoxicity persists .

Advanced Research Questions

Q. How can contradictory results in sulfonylation efficiency be resolved under similar conditions?

- Methodological Answer : Discrepancies may arise from trace moisture or variable nucleophile activity. Use Karl Fischer titration to quantify water content in solvents. Perform kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates. Validate nucleophile strength via pKa measurements. Cross-check results using alternative sulfonylating agents as controls .

Q. What strategies optimize this compound reactions for scale-up?

- Methodological Answer : For exothermic reactions, implement gradual reagent addition via syringe pumps and jacketed reactors with coolant circulation (e.g., ethylene glycol at -5°C). Use in-line FTIR to monitor intermediate formation. Optimize solvent ratios (e.g., 2-MeTHF:water = 2:3) to balance solubility and reaction rate. Pilot studies at 10% target scale can identify thermal runaway risks .

Q. What mechanistic insights guide the design of this compound-mediated reactions?

- Methodological Answer : Computational studies (DFT or MD simulations) can model transition states for sulfonate ester formation. Probe steric effects by substituting substrates with bulky groups (e.g., tert-butyl). Isotopic labeling (e.g., ³⁵S) tracks sulfonate group transfer efficiency. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Q. How can this compound be applied in novel synthetic methodologies?

- Methodological Answer : Explore its use in multi-component reactions (e.g., Ugi-type) by coupling with aldehydes and amines. Investigate photocatalytic sulfonylation under blue LED light with eosin Y as a catalyst. Develop chiral auxiliaries for asymmetric sulfonylation using (−)-sparteine as a ligand .

Q. What cross-disciplinary applications exist for this compound derivatives?

- Methodological Answer : In medicinal chemistry, synthesize sulfonamide-based protease inhibitors (e.g., HIV-1 protease) by reacting with aminoheterocycles. In materials science, create sulfonate-functionalized MOFs for gas storage (e.g., CO2 adsorption at 298 K). Validate applications via in vitro bioassays or BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。